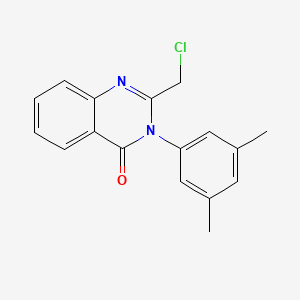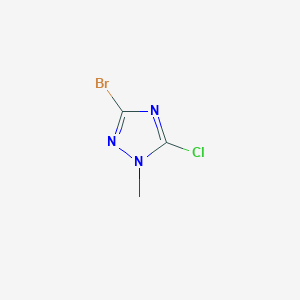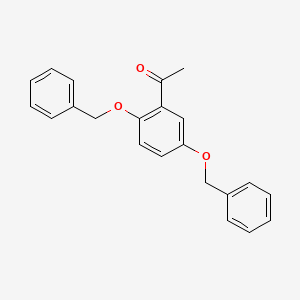
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H15ClN2O and its molecular weight is 298.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Ligand Development
2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is utilized in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating its importance in the development of ligands for catalytic applications. The synthesis involves coupling N-acetylanthranilic acid with phosphinoanilines, showcasing its versatility in organic synthesis (Dai, Wong, & Virgil, 1998).
Lithiation and Derivative Formation
Research highlights the double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a close relative, allowing for the synthesis of various electrophilically substituted derivatives. This process underlines the chemical's potential in creating a wide array of substituted quinazolinones, expanding its utility in medicinal chemistry and drug development (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Kinetic Studies
The reaction kinetics of 2-chloromethyl-3-hydroxy-4(3H)quinazolinone with nucleophiles have been studied, providing insight into the synthesis routes and mechanisms of forming methyl quinazolinones and dimers. These kinetic studies are crucial for understanding the chemical reactivity and optimizing synthesis processes for pharmaceutical applications (Fernández, Schapira, & Lamdan, 1980).
Anticancer Activity and Novel Anticancer Agents
Further research has led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds, using 2-chloromethyl-4(3H)-quinazolinones as key intermediates. This signifies the compound's critical role in synthesizing new drugs with potential anticancer properties, highlighting its contribution to advancing cancer therapy (Li et al., 2010).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the structure's application in developing new antimicrobial agents. This research is pivotal in addressing the growing concern of microbial resistance against current treatments, showcasing the compound's relevance in discovering novel antimicrobial solutions (Kapoor, Nabi, Gupta, & Gupta, 2017).
Propriétés
IUPAC Name |
2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARPXKXAUAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2893243.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893248.png)
![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)
![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)
